4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
The compound “4-(Pyrrolidin-3-yl)pyrimidin-2-amine” belongs to a class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-membered ring. They are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .
Chemical Reactions Analysis
Pyrrolidine derivatives are often used in chemical reactions due to their versatility . They can be involved in various chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary depending on the specific compound. For example, “4-(Pyridin-3-yl)pyrimidin-2-amine” has a molecular weight of 172.19 g/mol .
Scientific Research Applications
Synthesis and Derivative Development
4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride and its derivatives are primarily used in synthetic chemistry. For example, Kuznetsov and Chapyshev (2007) demonstrated the use of similar compounds in the synthesis of various derivatives, which is essential for the development of new chemical entities (Kuznetsov & Chapyshev, 2007). Similarly, El-Deeb, Ryu, and Lee (2008) synthesized new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, showcasing the compound's versatility in creating heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).
Biological Activity
The compound and its derivatives have been investigated for their biological activities. For instance, Chandrashekaraiah, Lingappa, Gowda, and Bhadregowda (2014) explored the antimicrobial and antitubercular activities of certain derivatives, indicating potential medical applications (Chandrashekaraiah et al., 2014). Additionally, Deohate and Palaspagar (2020) evaluated the insecticidal and antibacterial potential of pyrimidine-linked pyrazole derivatives, suggesting its use in pest control and bacterial infection management (Deohate & Palaspagar, 2020).
Chemical Reactivity and Synthesis Applications
The compound has been used in various chemical reactions to produce novel compounds. Sharma, Sun, Piotrowski, Ryder, Doran, Dai, and Prakash (2012) studied the metabolism and pharmacokinetics of a compound containing a similar pyrimidine structure, providing insight into its chemical behavior and potential applications in drug metabolism (Sharma et al., 2012).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with various proteins and enzymes, contributing to their biological activity .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with similar structures have been found to interact with the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to promote cell proliferation and survival .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
Biochemical Analysis
Biochemical Properties
4-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in cellular metabolism, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing downstream biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been shown to impact the proliferation and apoptosis of certain cell lines, indicating its potential role in regulating cell growth and death . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At higher doses, it may induce toxic or adverse effects, including cell death or organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It may influence the levels of specific metabolites by modulating the activity of key enzymes in these pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its overall efficacy and potential side effects, making it important to study these processes in detail.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-8-11-4-2-7(12-8)6-1-3-10-5-6;;/h2,4,6,10H,1,3,5H2,(H2,9,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNNDOFLTZTALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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